Fmoc-Phg-OH

Catalog No.
S760634
CAS No.
102410-65-1
M.F
C23H19NO4
M. Wt
373.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phg-OH

CAS Number

102410-65-1

Product Name

Fmoc-Phg-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

PCJHOCNJLMFYCV-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Phg-OH;102410-65-1;Fmoc-L-phenylglycine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid;Fmoc-L-alpha-phenylglycine;N-Fmoc-L-2-phenylglycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine;(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-phenyl-aceticacid;(2S)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID;(2S)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid;AmbotzFAA1420;PubChem19014;N-Fmoc-L-Phenylglycine;FMOC-L-PHG;FMOC-L-PHG-OH;AC1OJJ51;47531_ALDRICH;SCHEMBL119848;FMOC-(S)-PHENYLGLYCINE;AC1Q71A2;CHEMBL356179;47531_FLUKA;MolPort-003-725-672;PCJHOCNJLMFYCV-NRFANRHFSA-N;EBD16725

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

  • Fmoc-Phg-OH is a building block for the creation of peptides using a technique called Fmoc solid-phase peptide synthesis (SPPS) . This method involves attaching amino acids, like Fmoc-Phg-OH, to a solid support in a sequential manner to form the desired peptide chain.
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino acid's N-terminus, ensuring that only the desired amino acid participates in the peptide bond formation during each step of the synthesis .

Chemical Biology Studies:

  • Fmoc-Phg-OH can be used as a substrate for studying enzymes involved in peptide modification or degradation. Researchers can investigate enzyme activity, specificity, and inhibition mechanisms by employing Fmoc-Phg-OH as a probe molecule .

Drug Discovery and Development:

  • Fmoc-Phg-OH can be utilized in the synthesis of peptide-based drugs or drug candidates. By incorporating Fmoc-Phg-OH into the peptide sequence, researchers can design molecules with specific biological properties for therapeutic purposes .

Material Science Applications:

  • Fmoc-Phg-OH can be applied in the development of functional materials. Its properties allow for the creation of self-assembled structures or coatings with specific functionalities, potentially useful in areas like biosensors or drug delivery systems .

Fmoc-Phg-OH, also known as N-Fmoc-L-phenylglycine, is a synthetic building block used in peptide synthesis []. It belongs to a class of compounds called Fmoc-protected amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's N-terminus (free amine group) during peptide chain assembly. Phenylglycine (Phg) is the amino acid component, containing a central carbon atom bonded to an amino group, a carboxyl group, and a hydrogen atom. The L in L-phenylglycine refers to the stereochemistry of the molecule, which is essential for its biological function [].

Fmoc-Phg-OH is significant in scientific research because it allows scientists to build peptides (chains of amino acids) with precise control over the sequence and stereochemistry. Peptides play crucial roles in various biological processes, and the ability to synthesize them in the lab opens doors for studying their function, developing new drugs, and creating novel materials [].


Molecular Structure Analysis

Fmoc-Phg-OH has a complex molecular structure containing three main functional groups:

  • Fmoc protecting group

    This bulky group consists of two aromatic rings linked by an ether linkage. It shields the amino group of phenylglycine, preventing unwanted reactions during peptide synthesis [].

  • Phenylglycine (Phg)

    This is the core amino acid unit. It has a central carbon atom bonded to an amine group (NH2), a carboxyl group (COOH), and a hydrogen atom (H). The amino and carboxyl groups are essential for forming peptide bonds during chain assembly.

  • Carboxyl group (COOH)

    This acidic group is located at the C-terminus (end) of the molecule. It participates in peptide bond formation with the N-terminus of another amino acid [].

A notable aspect of the structure is the chirality of the central carbon in Phg. It has an L-configuration, meaning the arrangement of functional groups around it is specific and crucial for biological recognition.


Chemical Reactions Analysis

Fmoc-Phg-OH is involved in several key chemical reactions during peptide synthesis:

  • Deprotection

    The Fmoc group is removed using a mild acidic treatment, revealing the free amine group of Phg, which can then react with another amino acid [].

  • Peptide bond formation

    The deprotected Phg reacts with another Fmoc-protected amino acid in a condensation reaction. The amine group of Phg attacks the carbonyl carbon of the other amino acid, forming a peptide bond and releasing a molecule of water. This process is repeated to build the desired peptide sequence [].

Balanced chemical equation for deprotection:

Fmoc-Phg-OH + H+ -> Phg-OH + Fmoc-H (where Fmoc-H is the cleaved protecting group)

Balanced chemical equation for peptide bond formation (generic):

Fmoc-AA1-OH + H2N-AA2-COOH -> Fmoc-AA1-AA2-COOH + H2O (where AA1 and AA2 represent different amino acids)


Physical And Chemical Properties Analysis

Fmoc-Phg-OH is a white to off-white crystalline powder []. Specific data for melting point, boiling point, and solubility are not readily available due to its decomposition at high temperatures. However, it is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide. Fmoc-Phg-OH is relatively stable under dry conditions but can undergo hydrolysis (breakdown by water) over time, especially in acidic or basic environments.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Fmoc-L-phenylglycine

Dates

Modify: 2023-08-15

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